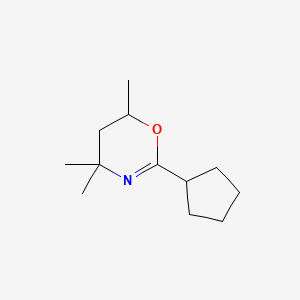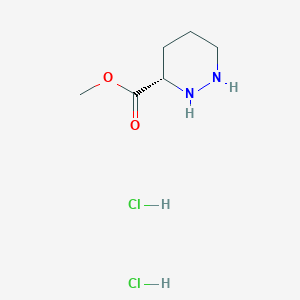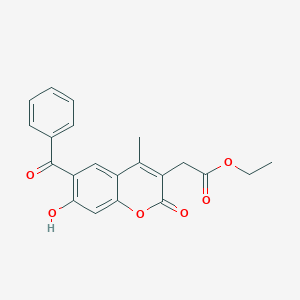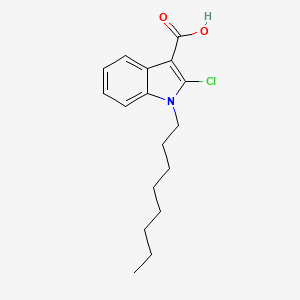
1,2,3,4-Tetrafluoro-5-iodo-6-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrafluoro-5-iodo-6-(trifluoromethyl)benzene is a fluorinated aromatic compound with the molecular formula C7HIF6. This compound is characterized by the presence of multiple fluorine atoms, an iodine atom, and a trifluoromethyl group attached to a benzene ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrafluoro-5-iodo-6-(trifluoromethyl)benzene can be synthesized through various methods, including:
Halogen Exchange Reactions: One common method involves the halogen exchange reaction where a precursor compound, such as 1,2,3,4-tetrafluoro-5-bromo-6-(trifluoromethyl)benzene, is treated with an iodine source under specific conditions to replace the bromine atom with an iodine atom.
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogen exchange reactions or coupling reactions using automated reactors and optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrafluoro-5-iodo-6-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield fluorinated aniline derivatives, while coupling reactions can produce more complex fluorinated aromatic compounds.
Scientific Research Applications
1,2,3,4-Tetrafluoro-5-iodo-6-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential use in biological assays and as a probe in biochemical studies.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrafluoro-5-iodo-6-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways, depending on its specific application. For example, in biological systems, the compound may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, while the iodine atom can facilitate its detection and imaging in biological studies .
Comparison with Similar Compounds
Similar Compounds
- 1-Iodo-4-(trifluoromethyl)benzene
- 1-Iodo-3,5-bis(trifluoromethyl)benzene
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
Uniqueness
1,2,3,4-Tetrafluoro-5-iodo-6-(trifluoromethyl)benzene is unique due to the specific arrangement of fluorine atoms, iodine atom, and trifluoromethyl group on the benzene ring. This unique structure imparts distinct chemical reactivity and physical properties, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
1478-08-6 |
|---|---|
Molecular Formula |
C7F7I |
Molecular Weight |
343.97 g/mol |
IUPAC Name |
1,2,3,4-tetrafluoro-5-iodo-6-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7F7I/c8-2-1(7(12,13)14)6(15)5(11)4(10)3(2)9 |
InChI Key |
KRPNOQJVTIUPHA-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1I)F)F)F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



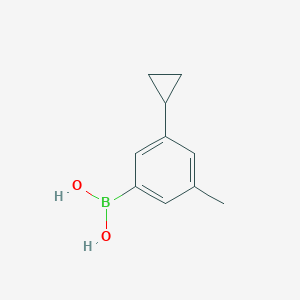
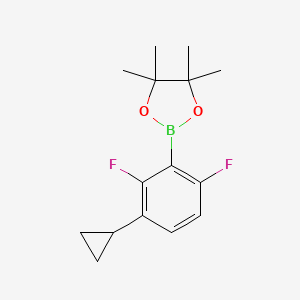
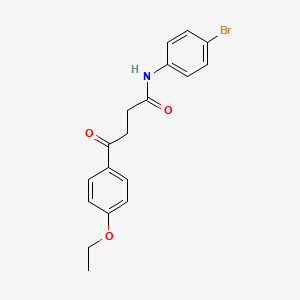
![[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B14011867.png)
![2-Acetyl-1-azido-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one](/img/structure/B14011871.png)

![N'-[2-[dimethoxy(2-phenylethyl)silyl]oxyethyl]ethane-1,2-diamine](/img/structure/B14011884.png)
![6'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]](/img/structure/B14011890.png)
